N-Ethyl-2-hydroxy-3-phenylpropanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-ethyl-2-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-2-12-11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14) |
InChI Key |
KRHIPYMMRCZUMF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl 2 Hydroxy 3 Phenylpropanamide and Its Derivatives
Overview of Established Synthetic Routes to N-Ethyl-2-hydroxy-3-phenylpropanamide
The synthesis of this compound can be approached through several established routes, primarily categorized as direct amide bond formation strategies and multi-step synthesis approaches. The choice of method often depends on factors such as the desired purity, yield, and stereochemistry of the final product.
Direct Amide Bond Formation Strategies for this compound
Direct amidation involves the formation of the amide bond between a carboxylic acid and an amine in a single step, often facilitated by coupling agents or catalysts. For the synthesis of this compound, this would entail the reaction of 2-hydroxy-3-phenylpropanoic acid with ethylamine (B1201723).
The primary challenge in this direct approach is the presence of the hydroxyl group on the carboxylic acid, which can interfere with the reaction. To overcome this, various activating agents and catalysts are employed. Common coupling agents used for such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
Recent advancements have explored the use of Lewis acids as catalysts for direct amidation. For instance, titanium(IV) chloride (TiCl4) has been shown to be an effective mediator for the direct amination of α-hydroxy amides under mild conditions. nih.gov This method offers a simple, additive-free, and ligand-free protocol that is applicable to a diverse range of amines. nih.gov Another approach involves the use of boric acid, which can catalyze the amidation of α-hydroxy acids with amines by forming a borate (B1201080) ester intermediate, thereby activating the carboxylic acid for nucleophilic attack by the amine.
A general representation of this direct amidation is as follows:
2-hydroxy-3-phenylpropanoic acid + Ethylamine --(Coupling Agent/Catalyst)--> this compound + By-products
The selection of the appropriate coupling agent and reaction conditions is crucial to maximize the yield and purity of the desired amide while minimizing unwanted side reactions.
Multi-Step Synthesis Approaches for this compound Scaffolds
Multi-step synthesis provides an alternative and often more controlled route to this compound. nih.govsyrris.jp This strategy typically involves the conversion of the carboxylic acid into a more reactive intermediate, which is then reacted with the amine. nih.gov
A common multi-step approach begins with the esterification of 2-hydroxy-3-phenylpropanoic acid to form an ester, such as ethyl 2-hydroxy-3-phenylpropanoate. ebi.ac.uknist.gov This can be achieved through Fischer esterification, using an excess of ethanol (B145695) and a catalytic amount of a strong acid like sulfuric acid. The resulting ester is generally more stable and easier to purify than the starting carboxylic acid.
The second step involves the aminolysis of the ester with ethylamine. This reaction, while often requiring more forcing conditions (e.g., heating) than reactions with more activated carbonyl compounds, can provide the target amide in good yield. The general scheme for this two-step process is:
Step 1: 2-hydroxy-3-phenylpropanoic acid + Ethanol --(H+)--> Ethyl 2-hydroxy-3-phenylpropanoate + H2O Step 2: Ethyl 2-hydroxy-3-phenylpropanoate + Ethylamine --> this compound + Ethanol
Another multi-step strategy involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting 2-hydroxy-3-phenylpropanoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ethylamine, even at low temperatures, to yield the desired amide. However, this method requires careful handling of the reactive acid chloride intermediate.
Enantioselective Synthesis of this compound Isomers
Given that this compound contains a chiral center at the C2 position, the synthesis of its individual enantiomers is of significant interest. Enantioselective synthesis aims to produce a single enantiomer in high purity, which is crucial in many applications.
Asymmetric Catalysis in the Preparation of Chiral this compound
Asymmetric catalysis employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of β-hydroxy amides, asymmetric aldol-type reactions are a powerful tool. nih.govmdpi.com
One approach involves the use of chiral Brønsted acids or bases to catalyze the reaction. For example, chiral phosphoric acids have been successfully used in asymmetric aza-Cope rearrangements to produce β-amino amides with high diastereo- and enantiocontrol. acs.org While not a direct synthesis of a β-hydroxy amide, this methodology highlights the potential of chiral acid catalysis in controlling stereochemistry in related systems.
More directly applicable is the use of chiral metal complexes or organocatalysts to promote the enantioselective addition of a nucleophile to a prochiral substrate. For instance, the asymmetric aldol (B89426) reaction of a glycine (B1666218) Schiff base equivalent with an aldehyde, catalyzed by a chiral phase-transfer catalyst or a metal complex, can generate β-hydroxy α-amino acid derivatives with high enantiomeric excess. nih.govnih.gov Adapting such a strategy to the synthesis of this compound would involve the reaction of a suitable two-carbon nucleophile with benzaldehyde (B42025) in the presence of a chiral catalyst.
| Catalyst Type | Example Catalyst | Key Features |
| Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Promotes asymmetric reactions through a network of hydrogen bonds. |
| Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived ammonium (B1175870) salts | Effective for asymmetric aldol reactions under homogeneous conditions. nih.gov |
| Chiral Metal Complex | Zinc-ProPhenol | Used for enantioselective direct aldol reactions of glycine Schiff bases. nih.gov |
Chiral Auxiliary-Mediated Synthesis of Enantiopure this compound
The use of a chiral auxiliary is a robust and well-established method for asymmetric synthesis. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.
For the synthesis of this compound, a precursor acid could be coupled to a chiral auxiliary, such as one of Evans' oxazolidinones or pseudoephedrine. wikipedia.org The resulting chiral imide or amide can then undergo a diastereoselective reaction. For example, the enolate of the chiral imide could be formed and then reacted with a suitable electrophile to introduce the hydroxyl group stereoselectively.
A hypothetical sequence using an Evans oxazolidinone auxiliary is as follows:
Coupling: 2-Phenylacetic acid is coupled with a chiral oxazolidinone.
Diastereoselective Hydroxylation: The enolate of the resulting N-acyloxazolidinone is formed using a base like lithium diisopropylamide (LDA) and then reacted with an electrophilic oxygen source (e.g., a MoOPH reagent) to introduce the hydroxyl group with high diastereoselectivity.
Cleavage and Amidation: The chiral auxiliary is cleaved, for example, by hydrolysis or alcoholysis, to yield the chiral 2-hydroxy-3-phenylpropanoic acid, which can then be converted to this compound via the methods described in section 2.1.
| Chiral Auxiliary | Typical Application | Cleavage Method |
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Hydrolysis, alcoholysis, reduction |
| Pseudoephedrine | Asymmetric alkylations | Acid or base hydrolysis |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric α-alkylation of ketones and aldehydes | Ozonolysis, acidic workup |
Biocatalytic Routes Utilizing Enzymes for this compound Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. mdpi.com Enzymes, particularly lipases and hydrolases, are widely used for the kinetic resolution of racemic mixtures. nih.govresearchgate.netconicet.gov.arsemanticscholar.orgresearchgate.netnih.gov
A prominent biocatalytic strategy for obtaining enantiopure this compound would be the kinetic resolution of a racemic mixture of a suitable precursor. For instance, a racemic mixture of ethyl 2-hydroxy-3-phenylpropanoate could be subjected to enzymatic hydrolysis. A stereoselective lipase (B570770) would preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The unreacted ester and the formed acid can then be separated. The enantiomerically enriched ester can subsequently be converted to the desired enantiomer of this compound.
Lipases such as those from Candida antarctica (CALB) and Burkholderia cepacia (formerly Pseudomonas cepacia) are known for their high stereoselectivity in the resolution of various esters. nih.govnih.gov For example, lipase from B. cepacia has been effectively used for the kinetic resolution of ethyl 3-amino-3-phenyl-2-hydroxy-propionate, a structurally similar compound. nih.gov
Another biocatalytic approach is the direct enantioselective synthesis of the precursor, (R)-2-hydroxy-3-phenylpropionic acid, from phenylpyruvate using whole recombinant Escherichia coli cells. nih.gov This enantiopure acid can then be chemically converted to the corresponding enantiomer of this compound.
| Enzyme | Reaction Type | Substrate Example | Key Advantage |
| Burkholderia cepacia Lipase | Kinetic Resolution (Hydrolysis) | Racemic ethyl 2-hydroxy-3-phenylpropanoate | High enantioselectivity (E > 200 reported for similar substrates). nih.gov |
| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation/Hydrolysis) | Racemic alcohols and esters | Broad substrate scope and high stability. |
| Recombinant E. coli with Lactate Dehydrogenase | Asymmetric Reduction | Phenylpyruvate | Direct synthesis of an enantiopure precursor. nih.gov |
Optimization of Reaction Conditions and Yields for this compound
Temperature and Pressure Effects on this compound Synthesis
The synthesis of this compound is significantly influenced by reaction temperature and pressure, particularly in direct amidation and aminolysis reactions.
Temperature Effects:
In the direct amidation of 2-hydroxy-3-phenylpropanoic acid with ethylamine, temperature plays a crucial role in overcoming the activation energy of the reaction and in the removal of the water byproduct to shift the equilibrium towards the product side. Studies on similar direct amidation of α-hydroxy acids, such as lactic acid, have shown that the reaction proceeds smoothly at elevated temperatures, often without the need for a catalyst. researchgate.net For instance, the direct amidation of lactic acid with primary amines has been successfully carried out at temperatures ranging from 80 to 140°C. researchgate.net It can be inferred that a similar temperature range would be effective for the synthesis of this compound.
In the context of aminolysis of esters like ethyl 2-hydroxy-3-phenylpropanoate, temperature also affects the reaction rate. Higher temperatures generally lead to faster reaction times. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products. For example, in the synthesis of related amide derivatives, maintaining a specific temperature can be critical for achieving high yields and purity. acs.org
Pressure Effects:
Pressure is a key parameter, especially when dealing with volatile reactants like ethylamine or when aiming to remove volatile byproducts. In a closed system, the build-up of pressure from volatile components can influence the reaction equilibrium. Conversely, applying a vacuum can be a strategic approach to remove byproducts like water or alcohol (in the case of aminolysis), thereby driving the reaction to completion. In studies of amidation reactions, operating under a vacuum has been shown to improve the final conversion by effectively stripping volatile byproducts from the reactor. nih.gov
For the synthesis of this compound, controlling the pressure could be a valuable tool for optimizing the reaction conditions, particularly in a scaled-up industrial process.
Catalyst and Reagent Screening for Enhanced this compound Production
The selection of appropriate catalysts and reagents is paramount for optimizing the synthesis of this compound, aiming for higher yields, milder reaction conditions, and improved selectivity.
Catalyst Screening:
While direct amidation of some α-hydroxy acids can proceed without a catalyst at high temperatures researchgate.net, the use of a catalyst can often lower the required temperature and improve reaction efficiency. For the amidation of 2-hydroxy-3-phenylpropanoic acid with ethylamine, various catalysts could be screened:
Acid Catalysts: Protic acids like sulfuric acid or p-toluenesulfonic acid can protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Coupling Agents: In peptide synthesis, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid. These could be effective for the synthesis of this compound, especially for achieving high yields under mild conditions.
Enzymatic Catalysts: Lipases have been shown to be effective catalysts for the aminolysis of esters. For example, lipase from Candida antarctica (CAL-B) has been used for the aminolysis of ethyl 3-hydroxy-3-phenylpropionate. google.com This enzymatic approach offers the potential for high selectivity and environmentally benign reaction conditions.
Reagent Screening:
The choice of starting material can also significantly impact the reaction. Instead of the free carboxylic acid, more reactive derivatives can be used:
Acyl Chlorides: The corresponding acyl chloride of 2-hydroxy-3-phenylpropanoic acid would react readily with ethylamine, typically at low temperatures. However, this method requires an additional step to prepare the acyl chloride and may necessitate the use of a base to neutralize the HCl byproduct.
Esters: As previously mentioned, esters like ethyl 2-hydroxy-3-phenylpropanoate can undergo aminolysis with ethylamine. google.com The reactivity of the ester can be tuned by changing the alcohol group (e.g., methyl, ethyl, or more activated esters).
A hypothetical screening of different synthetic routes and catalysts is presented in the table below:
| Starting Material | Reagent | Catalyst | Plausible Conditions | Expected Outcome |
| 2-hydroxy-3-phenylpropanoic acid | Ethylamine | None | 120-140°C, neat | Moderate to good yield, requires high temperature |
| 2-hydroxy-3-phenylpropanoic acid | Ethylamine | Sulfuric Acid | 80-100°C | Potentially higher yield at lower temperature |
| 2-hydroxy-3-phenylpropanoic acid | Ethylamine | EDC/HOBt | Room Temperature | High yield, mild conditions, but higher cost |
| Ethyl 2-hydroxy-3-phenylpropanoate | Ethylamine | Lipase (e.g., CAL-B) | 40-60°C, organic solvent | High selectivity, environmentally friendly |
Kinetic Studies of this compound Forming Reactions
Kinetic studies are essential for understanding the reaction mechanism and optimizing the process for the formation of this compound. Such studies would involve monitoring the concentration of reactants and products over time under various conditions.
A typical kinetic study for the amidation of 2-hydroxy-3-phenylpropanoic acid with ethylamine would investigate the influence of several parameters on the reaction rate:
Temperature: By conducting the reaction at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined using the Arrhenius equation. This information is crucial for predicting reaction rates at different temperatures. nih.gov
Concentration of Reactants: The order of the reaction with respect to each reactant (2-hydroxy-3-phenylpropanoic acid and ethylamine) can be determined by systematically varying their initial concentrations. This helps to elucidate the rate law of the reaction. acs.org
Catalyst Concentration: If a catalyst is used, its effect on the reaction rate would be studied by varying its concentration. This can reveal the catalytic cycle and help in determining the optimal catalyst loading.
Kinetic models for amidation reactions are often complex due to the reversible nature of the reaction and potential side reactions. nih.gov For instance, the amidation of a fatty acid methyl ester with diethanolamine (B148213) was found to be a reversible reaction, and a kinetic model had to account for both the forward and reverse reaction rates, as well as mass transfer effects of the volatile byproduct. nih.gov A similar approach would be necessary for a thorough kinetic analysis of this compound synthesis.
The progress of the reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to measure the concentration of the reactants and the amide product.
Purification and Isolation Techniques for this compound
Following the synthesis, a robust purification and isolation protocol is necessary to obtain this compound in high purity. The choice of purification method will depend on the physical and chemical properties of the product and the impurities present.
Common purification techniques that would be applicable include:
Extraction: If the reaction is performed in a solvent, the product can be extracted into an organic solvent after an aqueous workup to remove water-soluble impurities such as unreacted ethylamine or salts.
Crystallization: If this compound is a solid at room temperature, crystallization from a suitable solvent or solvent mixture would be an effective method for purification. This technique relies on the difference in solubility between the product and impurities at different temperatures. For instance, related hydroxyethylamine compounds have been purified by crystallization after neutralization of the reaction mixture. nih.gov
Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds. The choice of eluent (solvent system) is critical for achieving good separation. For example, mixtures of ethyl acetate (B1210297) and hexanes are often used for the purification of amide compounds. acs.org Thin-layer chromatography (TLC) would be used to monitor the separation.
Distillation: If this compound is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation could be employed for purification, especially to remove non-volatile impurities.
Advanced Structural Elucidation and Spectroscopic Characterization of N Ethyl 2 Hydroxy 3 Phenylpropanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Ethyl-2-hydroxy-3-phenylpropanamide
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. However, without experimental data, a detailed analysis for this compound cannot be provided.
Comprehensive 1D NMR (¹H, ¹³C, etc.) Spectral Analysis of this compound
A ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the protons on the propanamide backbone (methine and methylene (B1212753) groups), and the protons of the phenyl group. The chemical shifts and coupling constants of these signals would be crucial for confirming the structure. Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the phenyl ring, and the carbons of the ethyl and propanamide fragments.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Phenyl-H | 7.20-7.40 | Multiplet | - |
| NH | Variable | Broad Singlet | - |
| CH(OH) | ~4.1-4.3 | Multiplet | - |
| CH₂ (ethyl) | ~3.2-3.4 | Quartet | ~7 |
| CH₂ (benzyl) | ~2.8-3.0 | Multiplet | - |
| CH₃ (ethyl) | ~1.1-1.2 | Triplet | ~7 |
| OH | Variable | Singlet | - |
Note: This table represents predicted values based on known chemical shift ranges for similar functional groups and is not based on experimental data for the specific compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | ~170-175 |
| Phenyl-C (ipso) | ~135-140 |
| Phenyl-C | ~125-130 |
| CH(OH) | ~70-75 |
| CH₂ (ethyl) | ~35-40 |
| CH₂ (benzyl) | ~35-40 |
| CH₃ (ethyl) | ~14-16 |
Note: This table represents predicted values based on known chemical shift ranges for similar functional groups and is not based on experimental data for the specific compound.
Detailed 2D NMR (COSY, HSQC, HMBC, NOESY) Studies for this compound
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and elucidating the complete bonding framework and spatial proximity of atoms.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the CH and CH₂ protons of the propanamide backbone and between the CH₂ and CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's corresponding proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments, for example, showing a correlation from the ethyl CH₂ protons to the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximity of protons, helping to define the molecule's conformation.
Without access to the actual spectra, a detailed discussion of these correlations for this compound remains speculative.
Solid-State NMR Investigations of this compound
Solid-state NMR (ssNMR) could provide insights into the molecular structure and dynamics of this compound in its solid form, including information on polymorphism and intermolecular interactions such as hydrogen bonding involving the amide and hydroxyl groups. acs.orgacs.orgresearchgate.net However, no specific ssNMR studies for this compound have been identified.
Mass Spectrometry (MS) for Definitive Structural Confirmation of this compound
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound (C₁₁H₁₅NO₂). This would provide a highly accurate molecular formula, confirming the elemental composition. eurl-pesticides.eunist.govnih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.1176 |
| [M+Na]⁺ | C₁₁H₁₅NNaO₂⁺ | 216.0995 |
Note: These are calculated theoretical values.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of this compound
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a series of product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of water from the hydroxyl group, cleavage of the amide bond, and fragmentation of the ethyl and phenylpropyl side chains. The analysis of these pathways is crucial for confirming the connectivity of the atoms. nih.govnih.govraco.cat
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
The key functional groups in this compound that would give rise to characteristic vibrational bands are the secondary amide, the hydroxyl group, the ethyl group, and the phenyl ring.
Expected Vibrational Bands:
O-H Stretching: The hydroxyl group (O-H) is expected to exhibit a broad absorption band in the IR spectrum, typically in the region of 3400-3200 cm⁻¹. The broadness of this peak is due to hydrogen bonding.
N-H Stretching: The secondary amide (N-H) group will show a characteristic stretching vibration in the IR spectrum, usually around 3300 cm⁻¹. In the solid state, this band is often broadened due to hydrogen bonding.
C-H Stretching: The aromatic C-H stretching vibrations of the phenyl ring typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and propanamide backbone are expected in the 2975-2850 cm⁻¹ region. rsc.org
C=O Stretching (Amide I): The amide I band, primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum of amides and is typically found in the range of 1680-1630 cm⁻¹. Its position is sensitive to hydrogen bonding.
N-H Bending and C-N Stretching (Amide II): The amide II band, a mixture of N-H in-plane bending and C-N stretching vibrations, is observed in the IR spectrum between 1570 and 1515 cm⁻¹.
Aromatic C=C Stretching: The phenyl ring will display characteristic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While C=O stretching is typically a strong band in the IR spectrum, C=C stretching of the phenyl ring and other symmetric vibrations are often more prominent in the Raman spectrum.
Interactive Data Table: Predicted IR and Raman Active Functional Group Vibrations for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Hydroxyl | O-H Stretch | 3400-3200 (broad) | Weak |
| Secondary Amide | N-H Stretch | ~3300 | Weak |
| Phenyl Ring | Aromatic C-H Stretch | >3000 | Strong |
| Ethyl/Propanamide | Aliphatic C-H Stretch | 2975-2850 | Strong |
| Secondary Amide | C=O Stretch (Amide I) | 1680-1630 | Moderate |
| Secondary Amide | N-H Bend / C-N Stretch (Amide II) | 1570-1515 | Moderate |
| Phenyl Ring | C=C Stretch | 1600-1450 | Strong |
X-ray Crystallography and Single-Crystal Diffraction of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, extensive studies on related N-acyl amino acid amides and similar small molecules provide a strong basis for predicting its crystallographic features. rsc.org
To determine the crystal structure, a suitable single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the unit cell dimensions and the arrangement of atoms within the unit cell can be determined. Computational methods are also increasingly used to predict crystal structures in the absence of experimental data. rsc.org
The crystal packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The presence of a hydroxyl group (a hydrogen bond donor and acceptor), a secondary amide group (a hydrogen bond donor and acceptor), and a phenyl ring (capable of π-π stacking) suggests a rich network of non-covalent interactions.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Given the conformational flexibility of the ethyl group and the potential for different hydrogen bonding motifs, it is plausible that this compound could exhibit polymorphism. The existence of different solid-state forms would depend on the crystallization conditions, such as the solvent used, the rate of cooling, and the temperature. Identifying and characterizing different polymorphs is crucial in the pharmaceutical and materials sciences. Computational crystal structure prediction can be a valuable tool in exploring the potential polymorphic landscape of a molecule. rsc.org
Chiroptical Spectroscopy for Enantiomeric this compound
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs. A racemic mixture (an equal mixture of both enantiomers) will be CD silent.
For this compound, the chromophores that will contribute to the CD spectrum are the phenyl ring and the amide group. The electronic transitions of these groups will be perturbed by the chiral environment, giving rise to characteristic CD signals. The near-UV CD spectrum (typically 250-350 nm) would be dominated by the transitions of the phenyl ring, while the far-UV CD spectrum (below 250 nm) would show contributions from the amide chromophore. nih.gov The precise shape and sign of the Cotton effects in the CD spectrum are highly sensitive to the conformation of the molecule. rsc.org
Interactive Data Table: Expected Circular Dichroism Properties of this compound Enantiomers
| Enantiomer | Expected CD Spectrum | Key Chromophores |
| (R)-N-Ethyl-2-hydroxy-3-phenylpropanamide | Specific positive and/or negative Cotton effects | Phenyl ring, Amide |
| (S)-N-Ethyl-2-hydroxy-3-phenylpropanamide | Mirror image of the (R)-enantiomer's spectrum | Phenyl ring, Amide |
| Racemic Mixture | No CD signal | Not applicable |
Optical Rotatory Dispersion (ORD) Studies on this compound
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org This phenomenon arises from the differential velocity of left and right circularly polarized light when passing through a chiral medium. wikipedia.org The resulting ORD spectrum, a plot of specific rotation versus wavelength, can provide valuable information about the stereochemistry of a molecule.
For a chiral molecule like this compound, the presence of the chromophoric phenyl group and the carbonyl group of the amide functionality are expected to give rise to characteristic Cotton effects in the ORD spectrum. A Cotton effect is the combination of a peak and a trough in the vicinity of an absorption band of a chromophore. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter nearest to the chromophore.
While specific experimental ORD data for this compound is not extensively reported in publicly available literature, a hypothetical ORD spectrum can be predicted based on studies of similar compounds. The n → π* transition of the amide carbonyl group and the π → π* transitions of the phenyl ring would be the key chromophores to observe.
Below is a hypothetical data table illustrating the expected ORD data for the (R)- and (S)-enantiomers of this compound. The signs of the Cotton effects are opposite for the two enantiomers, a hallmark of chiroptical techniques.
Hypothetical Optical Rotatory Dispersion Data for this compound
| Wavelength (nm) | (R)-Enantiomer Specific Rotation [α] (degrees) | (S)-Enantiomer Specific Rotation [α] (degrees) | Associated Transition |
| 600 | +50 | -50 | Plain Curve |
| 589 (D-line) | +58 | -58 | Plain Curve |
| 350 | +150 | -150 | Rising toward Cotton Effect |
| 290 | +800 (Peak) | -800 (Trough) | Phenyl π → π |
| 260 | -1200 (Trough) | +1200 (Peak) | Amide n → π |
| 230 | +2000 (Peak) | -2000 (Trough) | Phenyl π → π* |
| 210 | -500 | +500 | Plain Curve |
The determination of the absolute configuration would involve comparing the experimentally measured ORD spectrum with spectra predicted by quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT).
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment of this compound
Vibrational Circular Dichroism (VCD) is another powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. reading.ac.uk It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net VCD spectra are often more information-rich than electronic circular dichroism spectra as they contain numerous bands corresponding to the various vibrational modes of the molecule.
For this compound, the VCD spectrum would be expected to show distinct signals for the stretching vibrations of the N-H, C-H, C=O, and O-H bonds, as well as for various bending and skeletal modes. The amide I band (primarily C=O stretch) and the amide II band (a mix of N-H in-plane bending and C-N stretching) are particularly useful for stereochemical analysis of amides. nih.gov
The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemistry methods, most commonly Density Functional Theory (DFT). uni-muenchen.deuni-mainz.dedtic.mil A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.
Presented below is a hypothetical table of key VCD bands for the (R)-enantiomer of this compound. The signs of the VCD signals would be opposite for the (S)-enantiomer.
Hypothetical Vibrational Circular Dichroism Data for (R)-N-Ethyl-2-hydroxy-3-phenylpropanamide
| Frequency (cm⁻¹) | Vibrational Assignment | IR Absorbance (normalized) | VCD Intensity (ΔA x 10⁻⁵) |
| 3450 | O-H Stretch | 0.4 | +2.5 |
| 3320 | N-H Stretch | 0.6 | -3.8 |
| 3060 | Aromatic C-H Stretch | 0.3 | +1.2 |
| 2975 | Aliphatic C-H Stretch | 0.5 | -2.1 |
| 1645 | Amide I (C=O Stretch) | 1.0 | +8.5 |
| 1540 | Amide II (N-H Bend, C-N Stretch) | 0.8 | -6.2 |
| 1450 | CH₂ Scissoring | 0.4 | +1.8 |
| 1370 | CH₃ Bend | 0.3 | -1.5 |
| 1100 | C-O Stretch | 0.7 | +4.3 |
The combination of experimental VCD measurements and theoretical calculations provides a reliable and non-empirical method for the determination of the absolute configuration of this compound.
Computational and Theoretical Studies of N Ethyl 2 Hydroxy 3 Phenylpropanamide
Quantum Chemical Calculations of N-Ethyl-2-hydroxy-3-phenylpropanamide
Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular systems. These methods are employed to determine the fundamental properties of this compound, from its most stable three-dimensional arrangement to its electronic behavior and spectroscopic signatures.
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structures of this compound
Density Functional Theory (DFT) has become a popular and reliable method for investigating the electronic structure of molecules. By utilizing functionals such as B3LYP combined with basis sets like 6-311+G(d,p), researchers can accurately model the ground state geometry of this compound. These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, these calculations can pinpoint the regions most susceptible to electrophilic and nucleophilic attack.
Table 1: Predicted Ground State Geometrical Parameters and Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | 1.23 |
| C-N | 1.35 |
| O-H | 0.96 |
| Bond Angles (°) ** | |
| O=C-N | 122.5 |
| C-N-C | 121.8 |
| Dihedral Angles (°) ** | |
| H-O-C-C | -65.4 |
| Electronic Properties | |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
Note: The data in this table is hypothetical and represents typical values expected from DFT calculations for similar organic molecules.
Ab Initio Methods for High-Level Characterization of this compound
For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive, provide a higher level of theoretical characterization. These methods are particularly useful for refining the energetic and structural details of this compound, including the subtle effects of electron correlation. High-level ab initio calculations can serve as a benchmark for validating the results obtained from more computationally efficient DFT methods.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which is essential for their identification and characterization.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure of this compound. nih.gov
IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its Infrared (IR) spectrum. researchgate.net These calculations help in assigning the characteristic vibrational modes, such as the C=O stretching of the amide, the O-H stretching of the hydroxyl group, and the N-H bending. The theoretical spectrum serves as a valuable tool for interpreting experimental IR data. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). bsu.by This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths at which this compound will absorb light. The primary electronic transitions, such as n → π* and π → π*, can be identified.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) - OH | ~3.5 |
| Chemical Shift (ppm) - NH | ~7.8 | |
| ¹³C NMR | Chemical Shift (ppm) - C=O | ~175 |
| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | ~3400 |
| Vibrational Frequency (cm⁻¹) - C=O stretch | ~1650 | |
| UV-Vis | Maximum Absorption Wavelength (λmax) | ~210 nm, ~260 nm |
Note: The data in this table is hypothetical and represents typical values expected from quantum chemical calculations for similar organic molecules.
Conformational Analysis and Energy Landscapes of this compound
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to perform a systematic conformational search to identify the various low-energy conformers. By calculating the potential energy surface, the relative stabilities of these conformers can be determined, and the transition states connecting them can be located. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Molecular Dynamics (MD) Simulations of this compound
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes.
Dynamic Behavior of this compound in Various Solvents
The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for investigating these solvent effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent like hexane), its dynamic properties can be explored.
These simulations can reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute, this compound. This includes the analysis of radial distribution functions to understand the proximity and orientation of solvent molecules to specific functional groups of the solute.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the hydroxyl and amide groups of this compound and the solvent molecules can be monitored over time. This provides insights into the stability and dynamics of these crucial interactions.
Conformational Dynamics: MD simulations can track the conformational changes of this compound in different solvents, revealing which conformers are favored in a particular environment and the timescale of transitions between them.
Table 3: Simulated Dynamic Properties of this compound in Aqueous Solution
| Property | Description | Predicted Finding |
| **Radial Distribution Function g(r) ** | Probability of finding a water molecule at a distance r from the hydroxyl hydrogen. | Sharp peak at ~1.8 Å, indicating strong hydrogen bonding. |
| Hydrogen Bond Lifetime | Average duration of a hydrogen bond between the amide C=O and a water molecule. | In the picosecond timescale. |
| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Fluctuations would indicate the flexibility of the molecule in solution. |
Note: The data in this table is hypothetical and represents typical outcomes expected from MD simulations of a similar molecule in an aqueous environment.
Interaction Dynamics of this compound with Biological Macromolecules (e.g., proteins, DNA)
For a compound like this compound, key interactions with a protein's active site would likely involve its functional groups: the hydroxyl (-OH) group, the amide (-CONH-) linkage, and the phenyl (C6H5) group. These interactions are fundamental to understanding its potential biological activity.
Key Potential Interactions:
Hydrogen Bonding: The hydroxyl group and the N-H of the amide are potent hydrogen bond donors, while the carbonyl oxygen of the amide and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These interactions are crucial for the specificity and stability of the ligand-protein complex.
Pi-Stacking: The aromatic phenyl ring can engage in pi-pi stacking or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the protein.
MD simulations would track the stability of these interactions over nanoseconds or even microseconds, providing insights into the residence time of the compound in the binding site and the energetic contributions of each interaction. The stability of the complex formed between a ligand and an enzyme is a key aspect explored through such simulations. nih.gov
Due to the lack of specific studies on this compound's interaction with DNA, this remains a hypothetical area of investigation. Generally, small molecules can interact with DNA through intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The planar phenyl ring of this compound could potentially intercalate, while its polar groups might interact with the grooves.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Derivatives
QSAR studies are essential for optimizing lead compounds by establishing a mathematical relationship between the chemical structure and biological activity. frontiersin.org For a series of this compound derivatives, QSAR models could predict their activity and guide the synthesis of more potent analogs. nih.gov
Ligand-Based QSAR Modeling for this compound Analogs
In the absence of a known 3D structure of the biological target, ligand-based QSAR is a valuable approach. This method relies on a set of molecules with known activities to build a predictive model. For this compound analogs, this would involve synthesizing a library of derivatives with variations in the ethyl group, the phenyl ring substitutions, and the stereochemistry of the chiral centers.
The process involves calculating a variety of molecular descriptors for each analog:
Constitutional Descriptors: Molecular weight, number of atoms, etc.
Topological Descriptors: Indices that describe the connectivity of the molecule.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, such as HOMO/LUMO energies and dipole moments.
These descriptors are then used to build a regression model, often using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forests (RF). frontiersin.orgfrontiersin.org The quality of a QSAR model is assessed by its statistical parameters, such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govmdpi.com
Illustrative Data Table for a Hypothetical QSAR Study:
| Compound ID | R-group on Phenyl Ring | IC50 (µM) | log(1/IC50) | Molecular Weight | LogP |
| 1 | H | 10.5 | 4.98 | 209.26 | 1.8 |
| 2 | 4-Cl | 5.2 | 5.28 | 243.71 | 2.5 |
| 3 | 4-CH3 | 8.9 | 5.05 | 223.29 | 2.2 |
| 4 | 4-OCH3 | 7.1 | 5.15 | 239.29 | 1.9 |
| 5 | 4-NO2 | 15.8 | 4.80 | 254.26 | 1.7 |
Note: This data is purely illustrative to demonstrate the format of a QSAR data table.
Fragment-Based Design Approaches Applied to this compound Scaffolds
Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying low-molecular-weight fragments that bind to the target protein. nih.govnih.gov The this compound scaffold can be deconstructed into key fragments: the ethyl amide, the hydroxypropanoic acid core, and the phenyl group.
These fragments can be screened against a biological target using techniques like X-ray crystallography, NMR spectroscopy, or surface plasmon resonance. Once a fragment "hit" is identified, it can be grown or linked with other fragments to create a more potent lead compound. frontiersin.orgresearchgate.net For instance, the phenyl fragment could be optimized by exploring different substitution patterns to enhance binding affinity and selectivity.
Virtual Screening and Docking Studies for Potential Biological Targets of this compound
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov Virtual screening employs docking to screen large libraries of compounds against a target protein to identify potential hits. nih.gov
For this compound, a virtual screening campaign could be initiated against a panel of potential biological targets, such as proteases, kinases, or other enzymes where similar phenylpropanamide scaffolds have shown activity. The docking scores, which estimate the binding affinity, along with an analysis of the binding poses, would help prioritize compounds for experimental testing. nih.govresearchgate.netmdpi.com
Illustrative Data Table for a Hypothetical Docking Study:
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Trypsin | 1S0R | -7.8 | Ser195, His57, Gly216 |
| Thrombin | 1PPB | -8.2 | Ser195, Trp60D, Tyr60A |
| Cathepsin K | 1ATK | -7.5 | Cys25, Asn158, Trp177 |
| COX-2 | 5IKR | -9.1 | Arg120, Tyr355, Ser530 |
Note: This data is hypothetical and serves as an example of docking results.
Computational Prediction of Reaction Pathways and Mechanisms for this compound Synthesis
Computational chemistry can be employed to investigate the mechanisms and energetics of chemical reactions, providing valuable insights for optimizing synthetic routes. mdpi.commdpi.com For the synthesis of this compound, density functional theory (DFT) calculations could be used to explore different reaction pathways. mdpi.comuchicago.edu
A plausible synthetic route could involve the amidation of 2-hydroxy-3-phenylpropanoic acid with ethylamine (B1201723). Computational studies could model this reaction to:
Determine the reaction mechanism: Identify the transition states and intermediates.
Calculate activation energies: Predict the feasibility of the reaction under different conditions.
Investigate the role of catalysts: Model how a catalyst might lower the activation energy. mdpi.com
Predict stereochemical outcomes: For reactions involving chiral centers, computational models can help predict the diastereomeric or enantiomeric excess.
For example, a study on a similar carbamate (B1207046) synthesis demonstrated the utility of DFT in elucidating a Pd-catalyzed reaction pathway, confirming the role of the catalyst in stabilizing intermediates and reducing energy barriers. mdpi.com Similar computational approaches could be applied to predict and refine the synthesis of this compound, potentially exploring both catalyzed and uncatalyzed pathways. nih.govscienceopen.com
Biological Activity and Mechanistic Investigations of N Ethyl 2 Hydroxy 3 Phenylpropanamide
General Overview of Observed Biological Activities of N-Ethyl-2-hydroxy-3-phenylpropanamide
There is no available scientific literature detailing any observed biological activities for this compound.
In Vitro Biological Assays of this compound
Specific in vitro studies on this compound have not been reported in the accessible scientific literature. Consequently, there is no data for the following sub-sections.
No studies on the inhibitory or activation effects of this compound on any enzymes have been published.
There is no available research on the receptor binding affinity or the modulation of signaling pathways by this compound in any cell lines.
No studies investigating the effects of this compound on cell proliferation, viability, or apoptosis in cell cultures have been documented.
The antimicrobial properties of this compound against any bacterial, fungal, or viral strains have not been evaluated in any published research.
There are no reports on the anti-inflammatory or immunomodulatory effects of this compound in any cell-based models.
Antioxidant and Free Radical Scavenging Properties of this compound
Antioxidant activity refers to the ability of a compound to inhibit the oxidation of other molecules. This process is crucial in biological systems for mitigating the damage caused by oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. Free radical scavenging is a primary mechanism through which antioxidants exert their effects. It involves the donation of an electron or a hydrogen atom from the antioxidant molecule to a highly reactive free radical, thereby neutralizing it and preventing it from causing cellular damage to lipids, proteins, and DNA.
Common in vitro assays used to quantify the antioxidant and free radical scavenging potential of a chemical compound include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov These tests measure a compound's ability to reduce specific radicals or metal ions, with the results often expressed as an IC50 value (the concentration of the compound required to inhibit 50% of the radical activity). nih.gov
Detailed research findings from such assays specifically characterizing the antioxidant or free radical scavenging properties of this compound are not currently available in the published scientific literature.
Neurobiological Activity of this compound in Neuronal Cell Models
Neuronal cell models are indispensable tools in neuroscience for investigating the effects of chemical compounds on the nervous system at a cellular level. These in vitro systems, which can utilize primary neurons isolated from animal brain tissue, immortalized neuronal cell lines, or induced pluripotent stem cell (iPSC)-derived neurons, allow for the controlled study of various neurobiological processes. Key areas of investigation include neuroprotection (a compound's ability to prevent neuronal cell death from toxins or oxidative stress), neuritogenesis (the promotion of neurite outgrowth and new connections), and modulation of neurotransmitter systems. nih.govsigmaaldrich.com
For example, studies may assess a compound's capacity to protect neuronal cells from induced apoptosis or excitotoxicity. nih.gov Other research might focus on whether a substance can influence neuronal differentiation or synaptic plasticity, which are fundamental processes for learning and memory. nih.gov
Specific studies detailing the neurobiological activity of this compound in any neuronal cell model, including its effects on cell viability, neurite outgrowth, or receptor modulation, have not been reported in the available scientific literature.
In Vivo Animal Model Studies of this compound
In vivo studies in animal models are a critical step in drug discovery and development, providing essential information about a compound's behavior and effects within a living organism. These studies bridge the gap between in vitro cellular assays and human clinical trials.
Efficacy Assessments of this compound in Preclinical Disease Models
Efficacy studies are designed to determine if a compound can produce the desired therapeutic effect in an animal model of a specific human disease. For a compound with potential neurobiological or antioxidant activity, relevant preclinical models could include those for neurodegenerative diseases (e.g., Alzheimer's or Parkinson's disease models) or acute neurological injury (e.g., stroke or traumatic brain injury models). In these models, researchers assess whether administration of the compound leads to improvements in behavioral outcomes, histopathological markers, or biochemical endpoints related to the disease process. For instance, a study on a related class of compounds, N-hydroxy-3-phenyl-2-propenamides, demonstrated dose-related antitumor activity in human tumor xenograft models in mice. nih.gov
There are no published efficacy assessments for this compound in any preclinical disease models.
Pharmacokinetic (PK) Profiles of this compound in Animal Systems
Pharmacokinetics (PK) describes the journey of a compound through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding a compound's PK profile is vital for determining its bioavailability and persistence in the body. Typical PK studies in animal models involve administering the compound and then collecting blood samples at various time points to measure its concentration. Key parameters derived from these studies include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC).
No studies detailing the pharmacokinetic profile or ADME properties of this compound in any animal system are available in the scientific literature.
Pharmacodynamic (PD) Responses to this compound in Animal Models
Pharmacodynamics (PD) investigates the biochemical and physiological effects of a compound on the body ("what the drug does to the body"). PD studies aim to understand the compound's mechanism of action and to correlate its concentration at the site of action with the magnitude of the observed effect. This can involve measuring changes in specific biomarkers, receptor occupancy, or physiological responses following administration of the compound. The goal is to establish a clear relationship between exposure (pharmacokinetics) and response (pharmacodynamics).
There are no published reports on the pharmacodynamic responses to this compound in animal models.
Tissue Distribution and Metabolism of this compound in Animals
Investigating a compound's tissue distribution reveals where it accumulates in the body after administration, which is crucial for identifying target organs as well as potential sites of toxicity. Metabolism studies identify the biochemical transformations a compound undergoes, typically mediated by enzymes in the liver and other tissues. These studies characterize the resulting metabolites, which may be more or less active, or more easily excreted, than the parent compound. For example, in vivo studies on a different compound, ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate, in rats identified its reduction and acetylation products in plasma. Similarly, the metabolism of N-Ethyl-N-Propyltryptamine was studied in rats, identifying various hydroxylated and N-dealkylated metabolites.
No data regarding the tissue distribution or the metabolic fate of this compound in animal models has been published.
Mechanism of Action (MOA) Elucidation for this compound
The elucidation of the mechanism of action for any compound is a critical step in drug discovery and development. For a novel compound like this compound, a multi-faceted approach involving computational and experimental techniques would be necessary.
The initial step in understanding the mechanism of action of this compound would be to identify its molecular targets within a biological system. The phenylpropanoid and propanamide scaffolds are known to interact with a variety of proteins. For instance, various phenylpropanoid derivatives have been investigated for their potential to inhibit viral replication, with studies suggesting the Hepatitis B virus (HBV) core protein as a possible target. nih.gov
Computational methods, such as molecular docking, are invaluable in silico tools for predicting the binding of a ligand to a protein's active site. researchgate.netmdpi.com This approach could be used to screen this compound against a library of known protein structures to generate hypotheses about its potential targets. For example, derivatives of propanamide have been designed and evaluated as inhibitors of cholinesterase enzymes, which are relevant in the context of Alzheimer's disease. nih.gov Docking studies of these derivatives have helped to elucidate their binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov Similarly, propanamide derivatives have been investigated as potential antimicrobial agents by targeting bacterial enzymes like DNA gyrase. nih.gov
Following in silico predictions, experimental validation would be essential. This could involve techniques such as enzymatic assays to confirm the inhibitory activity of this compound against the predicted target enzymes.
For example, in a study of phenylpropanoid derivatives as anti-HBV agents, docking studies revealed key interactions within the active site of the HLA-A protein. nih.gov In another instance, the binding of propanamide-sulfonamide conjugates to urease was investigated through molecular docking, which helped to understand their mixed-mode of inhibition. nih.gov These computational models, often validated by techniques like X-ray crystallography of the protein-ligand complex, provide a structural basis for the observed biological activity and can guide further optimization of the compound.
The following table illustrates hypothetical interaction data that could be generated from molecular docking studies of this compound with a putative protein target.
| Interacting Residue | Type of Interaction | Distance (Å) |
| TYR 235 | Hydrogen Bond | 2.8 |
| PHE 341 | π-π Stacking | 4.5 |
| LEU 289 | Hydrophobic | 3.9 |
| GLN 127 | Hydrogen Bond | 3.1 |
This table is a hypothetical representation of potential molecular docking results.
To gain a broader understanding of the cellular pathways affected by this compound, global analyses of gene and protein expression changes are employed. Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to compound treatment. nih.gov This can provide clues about the affected signaling pathways and cellular processes. For instance, comprehensive transcriptomic analysis of cancer cells treated with various molecularly targeted drugs has shown that compounds with similar mechanisms of action cluster together based on their gene expression signatures. nih.gov Such an approach could be used to compare the transcriptomic profile of this compound with those of known drugs to infer its mechanism.
Proteomics, the large-scale study of proteins, can identify changes in protein levels and post-translational modifications, offering a more direct picture of the functional state of the cell. oatext.com Binding-based proteomic profiling can be used to identify the protein binding partners of small molecules like N-acyl amines, a class of compounds to which this compound is related. oatext.com This technique could potentially identify novel targets and off-target effects. The N-acyl lipid family, which includes N-acyl amines, is known to be involved in various biological processes, and their levels can be influenced by factors like diet and the gut microbiome. nih.govtechnologynetworks.com
This compound possesses a chiral center at the C2 carbon, meaning it can exist as two enantiomers (R and S isomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
While specific studies on the enantiomeric specificity of this compound are not available, research on other chiral propanamide derivatives highlights the importance of stereochemistry. For example, studies on N-substituted isosteviol-based 1,3-aminoalcohols have shown that specific stereoisomers exhibit more potent antiproliferative activity against cancer cell lines. ub.edu Therefore, it would be crucial to separate the enantiomers of this compound and evaluate their biological activities independently to identify the more active isomer and to understand the stereochemical requirements for its interaction with its molecular target.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. This information is critical for optimizing lead compounds into more potent and selective drug candidates.
The phenyl ring of this compound is a key structural feature that can be readily modified to explore SAR. The nature, position, and number of substituents on the phenyl ring can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its binding to a biological target. libretexts.org
Studies on various classes of compounds containing a phenyl ring have demonstrated the significant impact of ring substitution. For example, in a series of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, the presence of electron-withdrawing groups on the phenylacetamide moiety was found to be crucial for their inhibitory activity against the FOXM1 protein. mdpi.com Specifically, compounds bearing a cyano (-CN) group showed significant activity, while those with methyl (-CH3) or trifluoromethyl (-CF3) groups were less active. mdpi.com
In another study on TEMPO-type nitroxides, the position of the phenyl group relative to the reactive nitroxide moiety was shown to influence the degree of steric hindrance and, consequently, the redox properties of the molecule. rsc.org
The following table provides a hypothetical SAR summary for analogues of this compound with different phenyl ring substitutions, based on the principles observed in related compound series.
| Phenyl Ring Substituent | Position | Observed Activity (Hypothetical IC50 in µM) | Rationale |
| -H (unsubstituted) | - | 10.0 | Baseline activity |
| 4-Cl | para | 5.2 | Electron-withdrawing group may enhance binding |
| 4-OCH3 | para | 15.8 | Electron-donating group may be unfavorable for binding |
| 2-F | ortho | 8.5 | Steric hindrance at ortho position may slightly reduce activity |
| 4-NO2 | para | 2.1 | Strong electron-withdrawing group could significantly improve potency |
| 4-CH3 | para | 12.3 | Electron-donating and bulky group may decrease activity |
This table is a hypothetical representation of potential SAR data.
These examples underscore the importance of systematically exploring substitutions on the phenyl ring of this compound to identify analogues with improved biological activity.
Role of the Hydroxyl Group Stereochemistry and Substitutions in this compound Activity
The stereochemistry of the hydroxyl group at the C2 position of the propanamide backbone is predicted to be a critical determinant of the biological activity and selectivity of this compound. In many classes of neurologically active compounds, the specific (R) or (S) configuration of a hydroxyl group dictates the affinity and efficacy at the target receptor or enzyme.
For instance, in studies of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the stereoisomers exhibited markedly different binding affinities and functional activities at opioid receptors. nih.gov This highlights the profound impact of the spatial arrangement of the hydroxyl group in relation to other pharmacophoric elements on molecular recognition by biological targets. It is therefore highly probable that the (2R) and (2S) enantiomers of this compound would display different biological profiles.
Substitutions on the hydroxyl group, such as conversion to an ether or ester, would also be expected to significantly modulate the compound's activity. Such modifications can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the molecule. This, in turn, can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the biological target.
Table 1: Postulated Influence of Hydroxyl Group Stereochemistry on Activity
| Stereoconfiguration | Predicted Biological Activity | Rationale |
| (2R)-N-Ethyl-2-hydroxy-3-phenylpropanamide | Potentially higher affinity for a specific biological target | Chirality often dictates the precise three-dimensional fit into a binding pocket. |
| (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide | Potentially lower affinity or activity at the same target, or activity at a different target | The alternative spatial arrangement of the hydroxyl group may hinder optimal binding or lead to interactions with other biological molecules. |
| Racemic Mixture | Averaged or mixed activity profile | A mixture of enantiomers would exhibit the combined effects of both, which could be antagonistic or synergistic depending on the target. |
Influence of N-Ethyl Moiety Modifications on this compound Efficacy and Selectivity
The N-ethyl group of this compound is another key site for structural modification that can significantly impact its pharmacological profile. Alterations in the size, shape, and polarity of the N-alkyl substituent can fine-tune the compound's affinity for its biological target and its selectivity over other related targets.
Research on other classes of bioactive amides has demonstrated that varying the N-alkyl substituent can lead to substantial changes in potency and efficacy. For example, in a series of N-(2-hydroxyethyl)amide derivatives, modifications to the acyl chain length resulted in significant differences in anticonvulsant activity. nih.gov While not a direct modification of an N-alkyl group, this illustrates the sensitivity of the amide region to structural changes.
Modifying the N-ethyl group to other alkyl groups (e.g., methyl, propyl, isopropyl) or introducing cyclic structures (e.g., cyclopropyl) could explore the steric and electronic requirements of the binding site. Furthermore, the introduction of functional groups onto the N-ethyl moiety, such as a hydroxyl or a halogen, could introduce new hydrogen bonding interactions or alter the electronic properties of the amide, respectively.
Table 2: Hypothetical Effects of N-Ethyl Moiety Modifications
| Modification of N-Ethyl Group | Potential Impact on Efficacy | Potential Impact on Selectivity |
| N-Methyl | May decrease potency due to reduced van der Waals interactions. | May increase selectivity if the binding pocket is sterically constrained. |
| N-Propyl or N-Butyl | Could increase potency by occupying a larger hydrophobic pocket. | May decrease selectivity by allowing for binding to multiple targets. |
| N-Cyclopropyl | May lock the conformation and improve affinity for a specific target. | Could enhance selectivity by restricting conformational flexibility. |
| N-(2-hydroxyethyl) | Could introduce additional hydrogen bonding and alter solubility. | May change the target profile due to the introduction of a polar group. |
Rational Design of this compound Derivatives with Enhanced Biological Profiles
The rational design of derivatives of this compound would be guided by an understanding of its structure-activity relationships (SAR). Based on the principles discussed in the preceding sections, a systematic approach can be taken to optimize the compound's biological profile for a desired therapeutic effect.
A common strategy in drug design is to start with a lead compound, such as this compound, and systematically modify its structure to improve its properties. This process often involves computational modeling and in vitro screening to predict and assess the effects of these modifications.
For instance, if the goal is to develop a more potent anticonvulsant, one might synthesize a library of derivatives with variations at the hydroxyl group, the N-ethyl moiety, and the phenyl ring. These derivatives would then be screened in anticonvulsant assays to identify compounds with improved activity and a favorable safety profile.
The design of novel derivatives could also involve the incorporation of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For example, the phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different electronic and steric interactions with the biological target.
Table 3: Strategies for the Rational Design of Derivatives
| Design Strategy | Example Modification | Desired Outcome |
| Stereochemical Optimization | Synthesis of pure (2R) and (2S) enantiomers | Identification of the more active and selective enantiomer. |
| N-Alkyl Group Variation | Synthesis of a series of N-alkyl analogs (methyl, propyl, etc.) | Optimization of potency and selectivity. |
| Phenyl Ring Substitution | Introduction of substituents (e.g., halogens, methoxy (B1213986) groups) at various positions on the phenyl ring | Enhancement of binding affinity and modulation of ADME properties. |
| Bioisosteric Replacement | Replacement of the phenyl ring with a thiophene (B33073) or pyridine (B92270) ring | Exploration of different pharmacophoric space and potential for novel interactions. |
Analytical Methodologies for N Ethyl 2 Hydroxy 3 Phenylpropanamide
Chromatographic Techniques for Separation and Quantification of N-Ethyl-2-hydroxy-3-phenylpropanamide
Chromatographic techniques are fundamental for the isolation and quantitative analysis of this compound from various matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification of this compound
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and determining the concentration of this compound. While specific methods for this exact compound are not extensively detailed in publicly available literature, established HPLC principles for structurally similar molecules, such as those containing aromatic rings, hydroxyl groups, and amide linkages, can be applied.
A typical HPLC method would likely employ a reversed-phase column, such as a C18, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for ensuring the efficient elution of the compound and any potential impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the phenyl group exhibits strong absorbance (around 210-254 nm).
For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The peak area of this compound in a sample can then be compared to the calibration curve to determine its concentration. Method validation would be crucial and would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a developed method for a similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, demonstrated linearity over a concentration range of 0.25–20 μg/ml/g with good accuracy and precision. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for method development, based on methods for analogous compounds.
Gas Chromatography (GC) for Volatile this compound Derivatives Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group and a relatively high molecular weight, this compound itself has limited volatility, making direct GC analysis challenging. Therefore, derivatization is typically required to convert it into a more volatile and thermally stable derivative.
A common derivatization strategy involves silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte. The resulting derivative can then be readily analyzed by GC.
The GC system would utilize a capillary column with a non-polar or medium-polarity stationary phase. Temperature programming, where the column temperature is gradually increased, would be employed to ensure the efficient separation of the derivatized analyte from other components. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. The NIST WebBook provides GC data for the related compound, ethyl 2-hydroxy-3-phenylpropanoate, which indicates typical retention indices on various columns. nist.govnist.gov
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation of this compound
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers. As these enantiomers may exhibit different biological activities, their separation and quantification are often crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency, fast analysis times, and reduced use of organic solvents compared to normal-phase HPLC. chromatographyonline.comresearchgate.netyoutube.com
In chiral SFC, a chiral stationary phase (CSP) is used to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad enantioselectivity for a variety of compounds. nih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol (B145695). researchgate.net The type and concentration of the modifier can significantly influence the separation. nih.gov
The development of a chiral SFC method for this compound would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. Detection can be performed using a UV detector or a mass spectrometer. The successful separation of various chiral pharmaceuticals by SFC demonstrates the potential of this technique for the enantiomeric resolution of this compound. researchgate.netfagg.be
Table 2: General SFC Screening Conditions for Chiral Separation
| Parameter | Condition |
| Columns (CSP) | Polysaccharide-based (e.g., Chiralpak series) |
| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol, Ethanol) |
| Detection | UV, MS |
| Temperature | 35-40 °C |
| Back Pressure | 100-200 bar |
This table outlines typical starting points for developing a chiral SFC separation method.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening of this compound
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for preliminary screening of samples. chegg.comrsc.org
In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases.
For monitoring an amide formation reaction, TLC can be used to track the disappearance of the starting materials (e.g., the corresponding carboxylic acid and amine) and the appearance of the product, the amide. reddit.com The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used, with the ratio adjusted to optimize the separation. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using a staining reagent such as potassium permanganate (B83412) or vanillin, followed by heating. rsc.orgreddit.com
Hyphenated Techniques for Comprehensive Analysis of this compound
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of this compound, especially in complex mixtures.
LC-MS/MS for Sensitive Quantification of this compound in Complex Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for the highly sensitive and selective quantification of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govchromatographyonline.com This technique is indispensable for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound.
In an LC-MS/MS method, the sample is first subjected to separation by HPLC, as described in section 6.1.1. The eluent from the HPLC is then introduced into the mass spectrometer. The mass spectrometer first ionizes the analyte molecules, typically using electrospray ionization (ESI). The precursor ion corresponding to the molecular weight of this compound is then selected in the first mass analyzer (MS1). This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interference from other components in the biological matrix.
The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters. Sample preparation is also a critical step to remove proteins and other interfering substances. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed. nih.gov While a specific LC-MS/MS method for this compound is not readily found, methods for similar compounds, such as N-ethyl-α-ethyl-phenethylamine, have been developed and validated, demonstrating the feasibility of this approach. nih.gov
Table 3: Representative Parameters for LC-MS/MS Method Development
| Parameter | Description |
| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) or Liquid-Liquid Extraction (e.g., with ethyl acetate) |
| Chromatography | Reversed-phase HPLC with gradient elution |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Internal Standard | A stable isotope-labeled analog of the analyte or a structurally similar compound |
This table provides a general framework for the development and validation of an LC-MS/MS method for this compound in biological samples.
GC-MS for Identification of this compound Degradation Products and Metabolites
No studies detailing the degradation pathways or metabolic fate of this compound were identified. While GC-MS is a standard technique for identifying such products, its application to this specific compound has not been documented in accessible literature. The hydrolysis of amides, a potential degradation pathway, is known to occur under harsh acidic or basic conditions, but the specific resulting products for this molecule have not been characterized. libretexts.orgmasterorganicchemistry.com
NMR-Based Metabolomics for Tracking this compound in Biological Systems
There is no available research on the use of NMR-based metabolomics to track this compound within biological systems. Such studies are highly specific and would require extensive in vivo or in vitro experiments, the results of which have not been published.
Spectrophotometric Methods for Detection of this compound
UV-Visible Spectrophotometry for this compound Quantification
Specific UV-Visible absorption spectra and quantitative methods for this compound are not available. Generally, the presence of the phenyl group would result in UV absorbance, likely in the 200-280 nm range, but precise wavelengths (λmax) and molar absorptivity coefficients (ε) are undetermined.
Fluorescence Spectroscopy for this compound or its Fluorescent Derivatives
The native fluorescence of this compound has not been characterized. While the aromatic ring offers the potential for fluorescence, detailed studies on its quantum yield, excitation/emission maxima, or the development of fluorescent derivatives for enhanced detection are absent from the scientific record.
Electrochemical and Sensor-Based Methods for this compound Detection
No electrochemical sensors specifically designed for the detection of this compound have been described. While there is research on electrochemical sensors for other aromatic amines and amides, the development and validation of a method for this particular compound have not been published. rsc.orgacs.orgnih.gov The feasibility of direct electrochemical oxidation or reduction would depend on the compound's specific redox properties, which are currently unknown.
Sample Preparation Strategies for this compound Analysis from Diverse Sources
General methods for the extraction of amides and other small molecules from biological matrices, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), could theoretically be adapted. nih.gov However, without specific studies, it is not possible to detail optimized protocols, including the most effective solvents, sorbents, or pH conditions for efficient and clean extraction of this compound from sources like plasma, urine, or environmental samples.
Potential Applications and Future Research Directions of N Ethyl 2 Hydroxy 3 Phenylpropanamide
Potential Therapeutic Applications Derived from Preclinical Research on N-Ethyl-2-hydroxy-3-phenylpropanamide
A thorough search of preclinical research literature yields no specific studies on this compound. While research exists on structurally related compounds, such as N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives which have been explored as potential histone deacetylase inhibitors, and enantiomers of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides as potent analgesics, no such therapeutic investigations have been published for this compound itself. nih.govnih.govnih.gov
There is no available scientific literature that identifies this compound as a lead compound in any drug discovery program. The process of identifying a lead compound involves extensive screening and characterization, for which this specific molecule has not been a documented subject.
No studies have been published detailing the evaluation of this compound in any specific disease models. Research into related scaffolds, such as hydroxycinnamic acid derivatives for neurodegenerative conditions like Parkinson's disease and substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues for respiratory syncytial virus (RSV) infection, has been conducted. nih.govnih.gov However, these findings are not directly applicable to this compound, for which no similar research has been reported.
Exploration of this compound in Agrochemicals or Crop Protection (e.g., as a lead for pesticides or growth regulators)
There is no evidence in published literature of this compound being explored for applications in agrochemicals or crop protection. While other propanamide derivatives, like propanil, are known herbicides, no such activity or investigation has been associated with this compound. researchgate.net
Role of this compound as a Precursor for Advanced Materials or Polymers
A review of materials science and polymer chemistry literature indicates no studies on the use of this compound as a monomer or precursor for the synthesis of advanced materials or polymers. Research has been conducted on creating biodegradable aromatic–aliphatic poly(ester–amides) from other bio-based building blocks, but this compound has not been featured in such research. acs.org
Identification of Critical Knowledge Gaps and Unaddressed Research Questions for this compound
The primary and most critical knowledge gap surrounding this compound is the complete lack of empirical data on its biological and chemical properties. To date, no published studies have specifically synthesized or characterized this compound, leaving a void in our understanding of its potential. Key unaddressed research questions that form the basis for future investigation include:
Fundamental Physicochemical Properties: What are the basic physicochemical characteristics of this compound, such as its melting point, boiling point, solubility in various solvents, and stability under different conditions?
Stereochemistry and Biological Activity: The presence of a chiral center at the C-2 position implies the existence of (R) and (S) enantiomers. A crucial research question is whether the biological activity, if any, is stereospecific. The parent acid, (S)-2-Hydroxy-3-phenylpropanoic acid, is a known valuable building block in the pharmaceutical industry. selleckchem.com
Biological Activity Profile: Does this compound exhibit any significant biological activity? Based on structurally similar compounds, potential areas of interest include:
Anticancer Activity: Derivatives of propanamide, such as 7-propanamide benzoxaboroles, have demonstrated potent activity against cancer cell lines, including ovarian cancer. acs.org Could this compound possess similar cytotoxic or cytostatic properties?
Antioxidant Properties: N-substituted propanamide derivatives, particularly those with indole (B1671886) moieties, have shown significant antioxidant activity by inhibiting superoxide (B77818) anions and lipid peroxidation. nih.gov Investigating the potential of this compound to scavenge free radicals is a logical starting point.
Neurological Effects: Aryl alkanol piperazine (B1678402) derivatives, which share some structural similarities, have been explored for their antidepressant-like activities. nih.gov Could the phenylpropanamide scaffold of the target compound interact with neurological targets?
Mechanism of Action: If any biological activity is identified, what are the underlying molecular mechanisms? Does it inhibit specific enzymes, modulate receptor activity, or interfere with signaling pathways?
Structure-Activity Relationships (SAR): How do modifications to the N-ethyl group, the phenyl ring, or the hydroxyl group affect the compound's activity? Establishing SAR is fundamental for optimizing any potential therapeutic lead. For example, in indomethacin (B1671933) amides, primary and secondary amides were found to be more potent COX-2 inhibitors than tertiary amides. acs.org
A summary of key research questions is presented in the table below.
| Research Area | Key Unaddressed Questions |
| Chemistry | What are the optimal synthetic routes and physicochemical properties? |
| Stereochemistry | Do the (R) and (S) enantiomers exhibit different biological activities? |
| Pharmacology | Does the compound show anticancer, antioxidant, or neurological effects? |
| Biochemistry | What are the molecular targets and mechanisms of action? |
| Medicinal Chemistry | How can the structure be modified to enhance potency and selectivity? |
Emerging Methodologies and Technologies Applicable to this compound Research
To address the aforementioned knowledge gaps efficiently, modern drug discovery and development tools can be strategically employed. These emerging methodologies offer the potential to accelerate the investigation of this compound.
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the early stages of drug discovery by enabling the analysis of vast datasets to predict the properties and activities of novel compounds. For a molecule with no existing biological data like this compound, AI and ML can be particularly valuable in several ways:
In Silico Property Prediction: AI models can predict a range of physicochemical properties, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This can help prioritize experimental work and flag potential liabilities early on.
Target Identification and Bioactivity Prediction: By training on large databases of known compound-target interactions, AI algorithms can predict potential biological targets for this compound. This can guide the design of initial biological screening assays.
Generative Models for Analogue Design: Should initial studies reveal some level of biological activity, generative AI can be used to design novel analogues with potentially improved potency, selectivity, and pharmacokinetic properties.
Once a synthetic route to this compound is established, high-throughput screening (HTS) will be an indispensable tool for rapidly assessing its biological activity against a wide array of targets.
Broad-Based Phenotypic Screening: The compound can be screened against various cell lines (e.g., cancer cell panels) to identify any effects on cell viability, proliferation, or morphology.
Target-Based Screening: Based on predictions from AI models or knowledge from structurally related compounds, HTS assays can be designed to test for activity against specific enzymes (e.g., cyclooxygenases, kinases) or receptors.
Library Synthesis and Screening: The development of a synthetic methodology for this compound would pave the way for the creation of a focused library of related analogues. This library could then be subjected to HTS to systematically explore the structure-activity relationships. The table below outlines a potential HTS workflow.
| HTS Stage | Description | Potential Readouts |
| Primary Screen | Broad screening of the parent compound against diverse biological targets. | Cell viability, enzyme activity, receptor binding. |
| Hit Confirmation | Re-testing of initial "hits" to confirm activity and rule out false positives. | Dose-response curves. |
| Analogue Library Screen | HTS of a library of synthesized analogues to establish SAR. | IC50/EC50 values, selectivity profiling. |
The application of these modern research methodologies will be crucial in efficiently navigating the uncharted territory of this compound chemistry and biology, potentially unlocking new therapeutic or scientific value.
Conclusion
Summary of Key Findings and Contributions to the Understanding of N-Ethyl-2-hydroxy-3-phenylpropanamide
A thorough search of scientific literature and chemical databases did not yield any specific studies or data for the compound this compound. Therefore, there are no key findings or documented contributions to its scientific understanding to summarize at this time. The research landscape is currently void of information regarding its synthesis, properties, or potential applications.
Concluding Remarks on the Broader Impact of Research on this compound
As there is no current research on this compound, it has no broader impact at present. The potential for future impact is entirely dependent on the findings of initial and subsequent scientific investigations. Should this compound be synthesized and found to possess unique or valuable properties, it could potentially contribute to fields such as medicinal chemistry, materials science, or synthetic chemistry. However, without foundational research, any discussion of its impact remains speculative. The current state underscores the vastness of chemical space and the many compounds that remain unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
